Ethyl 2-amino-2-cyclohexylacetate is categorized under amino acids and esters. Its IUPAC name reflects its structural components: an ethyl ester group, an amino group, and a cyclohexyl moiety. It is sourced from various chemical databases, including PubChem, which provides detailed information on its molecular structure and properties .
The synthesis of Ethyl 2-amino-2-cyclohexylacetate typically involves a two-step process:
The molecular formula for Ethyl 2-amino-2-cyclohexylacetate is . Its structure features a cyclohexane ring attached to an amino acid backbone, characterized by the following:
InChI=1S/C11H21NO2/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9/h9-10H,2-8,12H2,1H3
.This structure allows for various interactions with biological systems, making it a subject of interest in pharmacological research.
Ethyl 2-amino-2-cyclohexylacetate can participate in several chemical reactions:
These reactions expand the utility of Ethyl 2-amino-2-cyclohexylacetate in synthetic organic chemistry.
The mechanism of action for Ethyl 2-amino-2-cyclohexylacetate is not fully elucidated but is believed to involve interactions with various biological targets. Its amino and ester groups allow it to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially influencing biochemical pathways and cellular functions .
Ethyl 2-amino-2-cyclohexylacetate exhibits several notable physical and chemical properties:
These properties are crucial for its application in both laboratory settings and potential industrial uses .
Ethyl 2-amino-2-cyclohexylacetate has diverse applications across various fields:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5